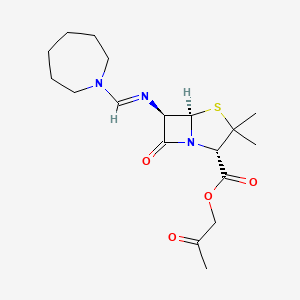

Amdinocillin methylacetate

Description

Structure

3D Structure

Properties

CAS No. |

75027-15-5 |

|---|---|

Molecular Formula |

C18H27N3O4S |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

2-oxopropyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C18H27N3O4S/c1-12(22)10-25-17(24)14-18(2,3)26-16-13(15(23)21(14)16)19-11-20-8-6-4-5-7-9-20/h11,13-14,16H,4-10H2,1-3H3/t13-,14+,16-/m1/s1 |

InChI Key |

IHGQEUVCNFLSHK-WSINUTNJSA-N |

SMILES |

CC(=O)COC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C |

Isomeric SMILES |

CC(=O)COC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C |

Canonical SMILES |

CC(=O)COC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amdinocillin methylacetate; Mecillinam acetylmethyl ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structures and Prodrug Strategies of Amdinocillin Esters: A Comparative Analysis of Pivmecillinam and Amdinocillin Methylacetate

Abstract

Amdinocillin (also known as mecillinam) is a potent β-lactam antibiotic with a unique mechanism of action, specifically targeting penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria.[1][2][3] Its clinical utility via the oral route is hampered by poor absorption from the gastrointestinal tract.[1][4] To overcome this limitation, prodrug strategies have been employed, with pivmecillinam emerging as the successful, commercially available oral formulation. This technical guide provides a detailed comparative analysis of the chemical structure of pivmecillinam (amdinocillin pivoxil) and a hypothetical, related ester, amdinocillin methylacetate. We will dissect their structural differences, the resulting impact on their bioactivation mechanisms, pharmacokinetic profiles, and the underlying chemical principles that dictate their efficacy as prodrugs. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of antibiotics and prodrug design.

The Prodrug Imperative: Overcoming Amdinocillin's Bioavailability Challenge

The core structure of amdinocillin, like other penicillins, contains a carboxylic acid group.[3][5][6] This functional group is largely ionized at physiological pH, rendering the molecule highly polar and limiting its passive diffusion across the lipid-rich membranes of the gastrointestinal epithelium. This results in low and erratic oral bioavailability, necessitating parenteral administration to achieve therapeutic plasma concentrations.[4]

The primary goal of a prodrug strategy in this context is to mask the polar carboxylic acid moiety with a lipophilic, yet metabolically labile, functional group. This modification increases the molecule's lipid solubility, enhancing its absorption from the gut. Once absorbed into systemic circulation, the masking group must be efficiently cleaved by endogenous enzymes, typically esterases, to release the active amdinocillin parent drug.[7][8][9] The design of this ester promoiety is critical, as it dictates the prodrug's stability, absorption, and conversion efficiency.

A Tale of Two Esters: Comparative Structural Analysis

The fundamental difference between pivmecillinam and amdinocillin methylacetate lies in the nature of the ester group attached to the core amdinocillin molecule.

Amdinocillin (Mecillinam): The Active Pharmacological Agent

Amdinocillin is a 6-β-amidinopenicillanic acid.[4] Its structure features the characteristic β-lactam ring fused to a thiazolidine ring, which is essential for its antibacterial activity. The side chain at the 6-position is a substituted amidino group, which is responsible for its unique specificity for PBP-2.[1][3][10]

Pivmecillinam: The Pivaloyloxymethyl Ester Prodrug

Pivmecillinam is the internationally recognized name for the pivaloyloxymethyl ester of amdinocillin.[7][11] It is also referred to as amdinocillin pivoxil.[11][12] In this molecule, the hydrogen of the carboxylic acid is replaced by a pivaloyloxymethyl group (-CH₂-O-CO-C(CH₃)₃). The key feature is the pivaloyl (also known as pivalyl) moiety, which contains a bulky tert-butyl group. This steric hindrance plays a crucial role in the prodrug's chemical stability and its interaction with metabolizing enzymes.

Amdinocillin Methylacetate: A Hypothetical Acetoxymethyl Ester Prodrug

Amdinocillin methylacetate is not a commercially available or widely documented compound. For the purpose of this technical guide, we define it as the acetoxymethyl ester of amdinocillin. Structurally, this would involve masking the carboxylic acid with an acetoxymethyl group (-CH₂-O-CO-CH₃). This structure serves as a valuable comparator to pivmecillinam, allowing for a direct analysis of how the terminal alkyl group of the ester (tert-butyl vs. methyl) influences its properties.

Visualizing the Structural Differences

The following diagram illustrates the chemical structures of the active drug and its two ester prodrugs.

Caption: Generalized two-step bioactivation of amdinocillin ester prodrugs.

The Decisive Role of the Ester Moiety

The choice of the pivaloyl group in pivmecillinam over a simpler acetyl group is a deliberate design choice rooted in chemical principles. The bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance around the ester carbonyl. This steric shield serves two primary purposes:

-

Protection from Premature Hydrolysis: It protects the ester bond from premature chemical hydrolysis in the acidic environment of the stomach and from non-specific enzymatic attack before absorption is complete.

-

Modulation of Enzymatic Cleavage: While protecting against simple hydrolysis, the structure is still an excellent substrate for the intended carboxyl esterases that catalyze the bioactivation. This balance is key to achieving high bioavailability.

In contrast, the smaller methyl group of the hypothetical amdinocillin methylacetate would offer significantly less steric protection. This would likely render the molecule more susceptible to degradation in the GI tract, leading to lower absorption of the intact prodrug and, consequently, reduced bioavailability of active amdinocillin.

Pharmacokinetic Consequences of Structural Design

The subtle difference in the ester side chain has profound implications for the pharmacokinetic profile of the prodrug.

Oral Bioavailability and Absorption

Pivmecillinam exhibits good oral bioavailability, generally reported to be in the range of 60-70%. [7][13]This clinical success is a direct consequence of the lipophilicity and stability conferred by the pivaloyloxymethyl ester. Following oral administration, pivmecillinam is well-absorbed, and intact prodrug is virtually undetectable in serum or urine, indicating that hydrolysis is rapid and complete post-absorption. [7]The absorption of pivmecillinam is not significantly affected by food. [7] The hypothetical amdinocillin methylacetate, due to its anticipated lower stability, would likely yield a lower overall bioavailability. A greater fraction of the dose might be hydrolyzed to amdinocillin pre-absorption in the gut lumen, and since amdinocillin itself is poorly absorbed, this fraction would be lost.

Metabolism and Clinically Relevant Byproducts

The hydrolysis of pivmecillinam releases pivalic acid as a byproduct. [7][14]Pivalic acid is known to be metabolized and excreted as a conjugate with carnitine. [7][8]Long-term or frequently repeated treatment with pivmecillinam can lead to a reduction in serum carnitine levels, which is a clinically relevant consideration. [7][13][14]This has led to cautions against its long-term use or in patients with pre-existing carnitine deficiency. [7][13] The hydrolysis of amdinocillin methylacetate would release acetic acid. Acetic acid is a natural bodily metabolite and a key component of cellular metabolism (as acetyl-CoA), and its generation from a prodrug would be metabolically inconsequential. From a byproduct safety perspective, the methylacetate variant would be theoretically superior, but this advantage is moot if the prodrug fails to achieve the required bioavailability.

Comparative Pharmacokinetic Data

The following table summarizes the known pharmacokinetic parameters for pivmecillinam and the hypothesized profile for amdinocillin methylacetate, based on the structural analysis.

| Parameter | Pivmecillinam (Amdinocillin Pivoxil) | Amdinocillin Methylacetate (Hypothetical) |

| Active Moiety | Amdinocillin (Mecillinam) | Amdinocillin (Mecillinam) |

| Bioavailability | ~60-70% [7][13] | Lower (<50%) |

| Peak Plasma Conc. (Cmax) | ~3 µg/mL (for 400 mg dose) [7] | Lower and more variable |

| Time to Peak (Tmax) | ~1-1.5 hours [7] | Potentially similar, but with lower Cmax |

| Elimination Half-life (t½) | ~1 hour (for active mecillinam) [7][13] | ~1 hour (for active mecillinam) |

| Metabolic Byproduct | Pivalic Acid, Formaldehyde | Acetic Acid, Formaldehyde |

| Clinical Consideration | Potential for carnitine depletion [8][13] | None related to byproducts |

Experimental Protocols for Prodrug Evaluation

Validating the performance of a prodrug requires rigorous experimental assessment. Below is a generalized protocol for comparing the in vitro hydrolysis rates of different prodrug candidates.

Protocol: In Vitro Prodrug Hydrolysis Assay in Human Plasma

Objective: To determine and compare the rate of hydrolysis of Pivmecillinam and a comparator (e.g., Amdinocillin Methylacetate) to the active drug, Amdinocillin, in human plasma.

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions (e.g., 10 mg/mL) of Pivmecillinam, Amdinocillin Methylacetate, and the Amdinocillin reference standard in a suitable organic solvent (e.g., DMSO).

-

Thaw pooled human plasma at 37°C.

-

-

Incubation:

-

Pre-warm plasma to 37°C in a shaking water bath.

-

Initiate the reaction by spiking the plasma with the prodrug stock solution to achieve a final concentration of 10 µM.

-

At specified time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma mixture.

-

-

Reaction Quenching:

-

Immediately add the plasma aliquot to a quenching solution (e.g., 300 µL of ice-cold acetonitrile containing an internal standard) to precipitate proteins and stop the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new microfuge tube or HPLC vial.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of the remaining prodrug and the newly formed Amdinocillin.

-

-

Data Analysis:

-

Plot the concentration of the prodrug versus time.

-

Calculate the hydrolysis half-life (t½) by fitting the data to a first-order decay model.

-

Caption: Workflow for assessing the enzymatic stability of prodrugs in plasma.

Conclusion: Structure-Driven Efficacy in Prodrug Design

The comparison between pivmecillinam and the hypothetical amdinocillin methylacetate provides a clear and compelling illustration of the principles of modern prodrug design. While both molecules share the same active pharmacophore, the choice of the ester promoiety is the single most important determinant of oral efficacy.

Pivmecillinam's pivaloyloxymethyl group is expertly tailored to provide the necessary lipophilicity for absorption while its steric bulk offers crucial protection against premature hydrolysis. This elegant structural solution results in a clinically effective oral antibiotic with high bioavailability. [7][13]The associated issue of pivalic acid generation and carnitine depletion is a manageable trade-off for achieving oral delivery of this unique antibiotic. [7][8][14] Conversely, the simpler acetoxymethyl ester, while theoretically offering a safer metabolic byproduct, would likely fail as a prodrug due to insufficient stability in the gastrointestinal tract. This case study underscores that successful prodrug design is not merely about masking a polar group, but about a sophisticated optimization of stability, lipophilicity, and enzymatic lability, all of which are governed by precise structural and stereochemical features.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of AMDINOCILLIN PIVOXIL?Link

-

e-lactancia. (2019, June 12). Pivmecillinam hydrochloride Tablets 200 mg and 400 mg Antibiotic. Link

-

Drugs.com. (2024, July 10). Pivmecillinam Hydrochloride Monograph for Professionals. Link

-

Johns Hopkins ABX Guide. (2025, January 15). Pivmecillinam. Link

-

Urology Textbook. (n.d.). Pivmecillinam: Mechanism of Action, Adverse Effects and Dosage. Link

-

PubChem. (n.d.). Pivmecillinam. CID 115163. Link

-

FDA. (n.d.). PIVYA (pivmecillinam) tablets, for oral use. Link

-

Dr.Oracle. (2025, September 22). What is the mechanism of action of Pivmecillinam?Link

-

PubChem. (n.d.). Pivmecillinam Hydrochloride. CID 115162. Link

-

PubMed. (1983). Pharmacokinetics of amdinocillin and pivamdinocillin in normal volunteers. Link

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pivmecillinam. Link

-

Patsnap Synapse. (2024, June 14). What is AMDINOCILLIN PIVOXIL used for?Link

-

Johns Hopkins ABX Guide. (2022, October 17). Amdinocillin (Mecillinam). Link

-

Selleck Chemicals. (n.d.). Amdinocillin (Mecillinam). Link

-

precisionFDA. (n.d.). AMDINOCILLIN. Link

-

PubChem. (n.d.). Amdinocillin. CID 36273. Link

-

PubMed. (1985). Amdinocillin: A Novel Penicillin. Antibacterial Activity, Pharmacology and Clinical Use. Link

-

Cayman Chemical. (n.d.). Mecillinam (Amdinocillin, FL 1060, Penicillin Hx). Link

-

Medznat. (2025, March 21). Pivmecillinam for UTI in women. Link

-

Taylor & Francis. (n.d.). Pivampicillin – Knowledge and References. Link

Sources

- 1. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. GSRS [precision.fda.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. e-lactancia.org [e-lactancia.org]

- 8. drugs.com [drugs.com]

- 9. Pivmecillinam for UTI in women :- Medznat [medznat.ru]

- 10. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]

- 11. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pivmecillinam Hydrochloride | C21H34ClN3O5S | CID 115162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. urology-textbook.com [urology-textbook.com]

- 14. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]

CAS 75027-15-5 physicochemical properties and data

An In-Depth Technical Guide to 7-Methoxy-1-tetralone (CAS 6836-19-7): Physicochemical Properties, Spectroscopic Analysis, and Synthetic Applications

Introduction

7-Methoxy-1-tetralone, with the CAS Registry Number 6836-19-7, is a highly versatile ketone and a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development.[1] Its unique molecular architecture, featuring a tetralone backbone functionalized with a methoxy group, imparts a balance of stability and reactivity that makes it an invaluable building block for a diverse array of complex molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed analytical protocols for its characterization, and insights into its synthetic utility, tailored for researchers, scientists, and professionals in drug development.

A note on Chemical Abstracts Service (CAS) Number: This guide pertains to CAS number 6836-19-7. The user-provided CAS number 75027-15-5 corresponds to a different chemical entity. All data and properties discussed herein are for 7-Methoxy-1-tetralone (6836-19-7).

Chemical and Physical Data

A foundational understanding of a compound's properties is critical for its effective application. The physicochemical data for 7-Methoxy-1-tetralone are summarized below, providing at-a-glance information for experimental design.

Compound Identification

| Identifier | Value |

| CAS Number | 6836-19-7 |

| Chemical Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol [2][3][4] |

| IUPAC Name | 7-methoxy-3,4-dihydronaphthalen-1(2H)-one |

| Synonyms | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one[3][5] |

| InChI Key | GABLTKRIYDNDIN-UHFFFAOYSA-N[2] |

| SMILES String | COc1ccc2CCCC(=O)c2c1[2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white or pale yellow crystalline solid | [2][6] |

| Melting Point | 59-63 °C | [6] |

| Form | Solid | [2] |

| Functional Group | Ketone | [2] |

Spectroscopic and Analytical Characterization

Robust analytical characterization is the cornerstone of chemical synthesis, ensuring the identity and purity of the compound of interest. The following section details standard spectroscopic methods for the validation of 7-Methoxy-1-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-1-tetralone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

For ¹³C NMR, a 90-degree pulse angle and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The carbonyl (C=O) and ether (C-O) groups of 7-Methoxy-1-tetralone give rise to characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and deducing structural features.[3][7]

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the analytical characterization of a synthesized chemical compound like 7-Methoxy-1-tetralone.

Caption: General workflow for synthesis and analytical validation.

Synthetic Utility and Applications

7-Methoxy-1-tetralone is a valuable precursor in the synthesis of a wide range of biologically active molecules and other fine chemicals.[1] Its applications span pharmaceutical development, natural product synthesis, and materials science.[1][8]

Key Synthetic Intermediate

-

Pharmaceuticals: It serves as a key building block in the synthesis of drugs targeting neurological disorders.[1]

-

Natural Products: Its structure is amenable to the synthesis of complex natural products.[1]

-

Organic Synthesis: It is used in the synthesis of compounds like 2,7-dimethoxy-1-tetralone and various heterocyclic systems.[2][8][9]

Illustrative Reaction: Knoevenagel Condensation

A notable application of 7-Methoxy-1-tetralone is its participation in the Knoevenagel condensation reaction with glyoxylic acid, catalyzed by a base such as potassium tert-butoxide.[10] This reaction is a classic carbon-carbon bond-forming reaction and demonstrates the reactivity of the α-position to the ketone.

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 7-Methoxy-1-tetralone in a suitable solvent like tert-butanol.[10]

-

Reagent Addition: Add glyoxylic acid and the base catalyst (e.g., potassium tert-butoxide).[10]

-

Reaction Conditions: Heat the reaction mixture to a controlled temperature (e.g., 75 °C) and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]

-

Workup and Purification: Upon completion, cool the reaction, quench with an acidic solution, and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to yield the desired (E)-2-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid.[10]

Synthetic Pathway Visualization

The diagram below outlines a simplified representation of a synthetic pathway involving 7-Methoxy-1-tetralone.

Caption: A representative synthetic transformation.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. 7-Methoxy-1-tetralone is classified as an irritant.

Hazard Identification

| Hazard Statement | Classification |

| H315 | Causes skin irritation[5] |

| H319 | Causes serious eye irritation[5] |

| H335 | May cause respiratory irritation[5] |

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[11]

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Use chemically resistant gloves and a lab coat.[5]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[5]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]

Safe Handling Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 7-Methoxy-1-tetralone 99 6836-19-7 [sigmaaldrich.com]

- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methoxy-1-tetralone [webbook.nist.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 7-Methoxy-1-tetralone, 99% - 6836-19-7 - Manufacturers & Suppliers in India [ottokemi.com]

- 7. 7-Methoxy-1-tetralone [webbook.nist.gov]

- 8. 7-甲氧基-1-萘满酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 7-Methoxy-1-tetralone | 6836-19-7 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Prodrug Strategy of Amdinocillin Pivoxil

An In-Depth Technical Guide to the Plasma Hydrolysis of Amdinocillin Pivoxil

Amdinocillin pivoxil, also known by the name pivmecillinam, is a testament to the power of prodrug chemistry in overcoming pharmacokinetic challenges.[1] The active antibacterial agent, amdinocillin (or mecillinam), is a beta-lactam antibiotic with a unique mechanism of action, primarily targeting penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria.[2][3] This specificity makes it a valuable therapeutic option, particularly for urinary tract infections (UTIs) caused by susceptible pathogens like Escherichia coli.[2][4] However, amdinocillin itself exhibits poor oral bioavailability, limiting its clinical utility as an oral agent.[2]

To address this, amdinocillin was formulated as its pivaloyloxymethyl ester, creating the prodrug amdinocillin pivoxil.[1][5] This esterification masks the polar carboxylic acid group of amdinocillin, increasing its lipophilicity and facilitating absorption from the gastrointestinal tract.[6] Following oral administration and absorption, amdinocillin pivoxil is designed to undergo rapid hydrolysis in the body to release the active amdinocillin, ensuring effective systemic delivery of the antibiotic.[2][3] This guide provides a detailed exploration of the central step in this bioactivation: the hydrolysis pathway of amdinocillin pivoxil within human plasma.

The Hydrolysis Pathway: From Prodrug to Active Moiety

The bioactivation of amdinocillin pivoxil is a one-step enzymatic hydrolysis reaction. The pivaloyloxymethyl ester bond is cleaved, yielding three products: the active antibiotic amdinocillin, pivalic acid, and formaldehyde. This reaction primarily occurs in the intestinal mucosa, liver, and blood.[2]

The overall transformation can be visualized as follows:

Caption: Enzymatic hydrolysis of amdinocillin pivoxil in plasma.

Key Enzymes in Plasma-Mediated Hydrolysis

The hydrolysis of amdinocillin pivoxil is not spontaneous; it is catalyzed by a class of enzymes known as non-specific esterases.[7] Human plasma is rich in several types of esterases that play a crucial role in the metabolism of various endogenous and exogenous compounds, including many ester-containing drugs.[8] While the specific esterases responsible for amdinocillin pivoxil hydrolysis are not definitively singled out in all literature, the primary candidates belong to the carboxylesterase family.

-

Carboxylesterases (CES): These are major players in the hydrolysis of ester-containing drugs.[8][9] Humans express two main forms, hCE1 and hCE2, which are found in high concentrations in the liver.[8][10] hCE1 is also present in plasma, making it a likely catalyst for the conversion of amdinocillin pivoxil.[10]

-

Butyrylcholinesterase (BChE): Also present in human plasma, BChE is another esterase with broad substrate specificity.

-

Paraoxonase (PON): This family of esterases is also found in plasma and contributes to the hydrolysis of various substrates.

The causality behind using non-specific esterases for prodrug activation is a cornerstone of this therapeutic strategy. These enzymes are constitutively expressed and ubiquitously present in the blood and tissues, ensuring that the conversion of the prodrug to its active form is rapid and efficient following absorption, independent of the site of infection.[2]

Pharmacokinetic Profile

The efficiency of this hydrolysis is reflected in the pharmacokinetic parameters of amdinocillin following oral administration of the prodrug.

| Parameter | Value | Species | Notes |

| Bioavailability | 60-70% | Human | Demonstrates successful absorption and conversion of the prodrug.[7] |

| Time to Peak Plasma Conc. (Tmax) | ~1.5 hours | Human | Reflects rapid hydrolysis post-absorption.[11] |

| Elimination Half-life (Amdinocillin) | ~1 hour | Human | The active drug is cleared relatively quickly.[7][11][12] |

| Protein Binding (Amdinocillin) | 5-10% | Human | Low protein binding contributes to good tissue distribution.[1] |

Experimental Protocol: In Vitro Plasma Stability Assay

To empirically determine the rate of hydrolysis and the stability of a prodrug like amdinocillin pivoxil in plasma, a standardized in vitro plasma stability assay is essential. This self-validating system provides critical data for drug development.

Objective

To quantify the rate of disappearance of amdinocillin pivoxil and the concurrent appearance of amdinocillin in human plasma in vitro.

Workflow Diagram

Caption: Workflow for an in vitro plasma stability assay.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a stock solution of amdinocillin pivoxil (e.g., 1 mM) in a suitable organic solvent like acetonitrile or DMSO.

-

Prepare a quenching solution of cold acetonitrile containing a validated internal standard (IS). Cephalexin can be used as an internal standard.[13] The IS is crucial for correcting for variations in sample processing and instrument response.

-

Thaw pooled human plasma (from at least 3 donors, with anticoagulant like K2-EDTA) in a 37°C water bath.

-

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Initiate the reaction by spiking a small volume of the amdinocillin pivoxil stock solution into the plasma to achieve a final concentration (e.g., 1 µM).[13] Ensure the final solvent concentration is low (e.g., <1%) to avoid protein precipitation and enzyme inhibition.

-

Immediately after spiking, vortex gently and withdraw the first aliquot (t=0). This sample serves as the 100% reference.

-

Incubate the plasma mixture at 37°C in a shaking water bath.

-

Withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes).

-

-

Sample Processing (Quenching):

-

Immediately add each aliquot to a tube containing a fixed volume (e.g., 3-4 volumes) of the cold quenching solution with the internal standard.[13] The cold acetonitrile serves to instantly stop the enzymatic reaction by precipitating plasma proteins.

-

Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >12,000 x g for 10 minutes) to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Carefully transfer the clear supernatant to autosampler vials for analysis.

-

Inject the samples into an LC-MS/MS system configured for the simultaneous detection of amdinocillin pivoxil, amdinocillin, and the internal standard. A validated method is critical for accurate quantification.[13]

-

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., UltimateXB-C18) | Provides good reversed-phase retention and separation for the analytes.[13] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile | Acidified mobile phase improves peak shape and ionization efficiency in positive ion mode.[13] |

| Ionization Mode | Positive Electrospray (ESI+) | Provides good sensitivity for these compounds.[13] |

| Detection | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification in a complex matrix. |

| MRM Transitions | Pivmecillinam: m/z 440.2 → 167.1Mecillinam: m/z 326.1 → 167.1IS (Cephalexin): m/z 348.1 → 158.1 | These precursor-to-product ion transitions are specific to each molecule, allowing for unambiguous detection.[13] |

-

Data Analysis:

-

Construct calibration curves for both amdinocillin pivoxil and amdinocillin.

-

Calculate the concentration of amdinocillin pivoxil remaining at each time point relative to the t=0 sample.

-

Plot the natural logarithm of the percentage of amdinocillin pivoxil remaining versus time.

-

The slope of the linear regression of this plot is the rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Factors Influencing Hydrolysis Rate

The efficiency of amdinocillin pivoxil hydrolysis can be influenced by several factors, which are important considerations in both drug development and clinical application.

-

Interspecies Differences: The expression and activity of plasma esterases can vary significantly between species.[14] This is a critical consideration during preclinical development, as data from animal models may not always be directly translatable to humans.

-

Genetic Polymorphisms: The genes encoding carboxylesterases are known to be polymorphic.[10] Genetic variants can lead to altered enzyme expression or activity, potentially causing inter-individual variability in prodrug activation rates.

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce esterase activity could potentially alter the pharmacokinetics of amdinocillin. Additionally, drugs like probenecid can inhibit the renal tubular excretion of the active amdinocillin, leading to elevated plasma concentrations and a longer half-life.[12]

-

Disease States: Liver disease could theoretically impact the synthesis of plasma esterases, potentially reducing the rate of hydrolysis.

Conclusion

The plasma hydrolysis of amdinocillin pivoxil is a rapid, efficient, and essential step in the bioactivation of this important antibiotic. Catalyzed by non-specific esterases, this reaction successfully overcomes the poor oral bioavailability of the active drug, amdinocillin. Understanding the intricacies of this pathway, the enzymes involved, and the methods used to study its kinetics is fundamental for drug development professionals. The in vitro plasma stability assay, coupled with sensitive LC-MS/MS analytics, provides a robust and self-validating system to characterize the behavior of this and other ester-based prodrugs, ensuring the development of safe and effective medicines.

References

-

What is the mechanism of AMDINOCILLIN PIVOXIL? Patsnap Synapse. [Link]

-

What is AMDINOCILLIN PIVOXIL used for? Patsnap Synapse. [Link]

-

Pivmecillinam. Wikipedia. [Link]

-

PIVMECILLINAM HYDROCHLORIDE. Inxight Drugs. [Link]

-

Pivmecillinam. PubChem. [Link]

-

AMDINOCILLIN PIVOXIL. DrugMapper. [Link]

-

Brogden RN, et al. Amdinocillin: A Novel Penicillin. Antibacterial Activity, Pharmacology and Clinical Use. PubMed. [Link]

-

Species difference of esterase expression and hydrolase activity in plasma. Semantic Scholar. [Link]

-

Factors influencing the absorption and disposition of mecillinam and pivmecillinam in man. Semantic Scholar. [Link]

-

Neu HC, et al. Pharmacokinetics of amdinocillin and pivamdinocillin in normal volunteers. PubMed. [Link]

-

La-Beck NM, et al. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. [Link]

-

Pivmecillinam: Mechanism of Action, Adverse Effects and Dosage. Urology Textbook. [Link]

-

Understanding Pivmecillinam: A New Antibiotic to Treat UTI. BuzzRx. [Link]

-

Ozturk S, et al. Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Semantic Scholar. [Link]

-

Yourassowsky E, et al. Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin. PubMed. [Link]

-

The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC. [Link]

-

Ji QC, et al. Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. [Link]

-

The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PubMed. [Link]

-

Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. PROPOFOL DREAMS. [Link]

-

LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. ResearchGate. [Link]

-

Zhang D, et al. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. PubMed. [Link]

-

Kaye KS, et al. Safety and Tolerability of Pivmecillinam During More Than Four Decades of Clinical Experience: A Systematic Review. ResearchGate. [Link]

-

The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. ResearchGate. [Link]

-

Pivmecillinam (Mecillinam) Information for Prescribers. NHS Lanarkshire. [Link]

-

Plant carboxylesterases involved in pesticide hydrolysis. Durham e-Theses. [Link]

-

The efficacy of pivmecillinam in oral step-down treatment in hospitalised patients with E. coli bacteremic urinary tract infection. Springer Medizin. [Link]

-

Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioe. International Research Journal of Pharmaceutical and Applied Sciences. [Link]

-

hydrolysis reactions mediated by the different esterases as determined... ResearchGate. [Link]

-

Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. MDPI. [Link]

Sources

- 1. Pivmecillinam - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]

- 3. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]

- 4. buzzrx.com [buzzrx.com]

- 5. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. urology-textbook.com [urology-textbook.com]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of amdinocillin and pivamdinocillin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amdinocillin: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Penicillin-Binding Protein 2 (PBP2) Binding Affinity of Amdinocillin and Its Metabolites

Introduction: The Unique Profile of Amdinocillin and the Imperative of Metabolite Activity Assessment

Amdinocillin (also known as mecillinam) is a unique β-lactam antibiotic distinguished by its highly specific and avid binding to Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] This specificity sets it apart from many other β-lactams, which typically target PBP1 and PBP3.[3] This distinct mechanism of action, which leads to the formation of spherical bacterial cells and eventual lysis, makes amdinocillin a valuable therapeutic agent, particularly for urinary tract infections caused by susceptible Enterobacteriaceae.[4][5] The orally available prodrug, amdinocillin pivoxil (pivmecillinam), is rapidly hydrolyzed in the gastrointestinal tract to the active amdinocillin.[6][7][8][9]

For drug development professionals and researchers, a thorough understanding of a drug's fate in the body is paramount. This includes a critical evaluation of its metabolites and their potential to retain pharmacological activity. In the case of amdinocillin, the central question is whether its metabolites, formed through biological degradation, can still bind to its primary target, PBP2. This guide provides a comprehensive technical overview of the metabolic fate of amdinocillin and outlines detailed methodologies for assessing the PBP2 binding affinity of its metabolites, thereby offering a framework for a complete efficacy and safety profile.

The Singular Mechanism of Action: Amdinocillin's High-Affinity Interaction with PBP2

The antibacterial efficacy of amdinocillin is intrinsically linked to its targeted inhibition of PBP2, an essential enzyme in the bacterial cell wall synthesis machinery.[1][4] PBP2 functions as a transpeptidase, catalyzing the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall.[7] By binding to and inactivating PBP2, amdinocillin effectively halts cell wall elongation, leading to a cascade of events that culminates in cell lysis and bacterial death.[6][7] This targeted action is particularly effective against many Gram-negative organisms.[2]

The interaction between amdinocillin and PBP2 is covalent, a hallmark of β-lactam antibiotics. The strained β-lactam ring of amdinocillin is susceptible to nucleophilic attack by a serine residue within the active site of PBP2. This results in the opening of the β-lactam ring and the formation of a stable acyl-enzyme intermediate, rendering the enzyme inactive.

Metabolic Fate of Amdinocillin: The Inevitable Hydrolysis

Like other penicillins, the primary route of amdinocillin metabolism involves the enzymatic hydrolysis of the endocyclic amide bond in the β-lactam ring.[10] This process can be mediated by bacterial β-lactamases or by host enzymes. The resulting metabolite is a penicilloic acid derivative, which is generally considered to be microbiologically inactive.[11][12] The core structural feature required for PBP binding, the intact β-lactam ring, is destroyed in this process. While amdinocillin exhibits some stability against certain β-lactamases, it is not completely resistant.[2][3]

The metabolic transformation of amdinocillin to its corresponding penicilloic acid can be visualized as follows:

Caption: Metabolic inactivation of amdinocillin via hydrolysis of the β-lactam ring.

Assessing PBP2 Binding Affinity: A Guide to Methodologies

To experimentally verify the anticipated loss of PBP2 binding affinity in amdinocillin metabolites, a variety of robust biophysical and biochemical assays can be employed. The choice of method will depend on the specific requirements of the study, including throughput, the level of detail required for the binding kinetics, and available instrumentation.

Competitive Binding Assays: The Gold Standard for PBP Affinity

Competitive binding assays are a well-established and reliable method for determining the binding affinity of a test compound (in this case, an amdinocillin metabolite) by measuring its ability to compete with a known, labeled ligand for the same binding site on the target protein (PBP2).[3] These assays can be performed using radiolabeled or fluorescently tagged probes.

This protocol outlines a step-by-step methodology for a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin™ FL, to determine the PBP2 binding affinity of amdinocillin and its metabolites.

I. Materials and Reagents:

-

Purified recombinant PBP2 from the target bacterial species (e.g., E. coli)

-

Amdinocillin (as a positive control)

-

Amdinocillin metabolite(s) (test compounds)

-

Bocillin™ FL (fluorescently labeled penicillin)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5, 100 mM NaCl)

-

96-well black microplates (for fluorescence measurements)

-

Plate reader capable of measuring fluorescence polarization or intensity

II. Experimental Workflow:

Caption: Workflow for a PBP2 competitive binding assay.

III. Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of purified PBP2 in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare stock solutions of amdinocillin and its metabolites in a suitable solvent (e.g., DMSO) and then create a serial dilution series in assay buffer.

-

Prepare a stock solution of Bocillin™ FL in DMSO and dilute to the final working concentration in assay buffer. The working concentration should be at or below the Kd of Bocillin™ FL for PBP2 to ensure sensitive competition.

-

-

Assay Setup:

-

In a 96-well black microplate, add a fixed volume of the PBP2 solution to each well.

-

Add varying concentrations of the amdinocillin or metabolite solutions to the wells. Include a "no inhibitor" control (assay buffer only) and a "no PBP2" control (assay buffer instead of PBP2 solution).

-

Incubate the plate at room temperature for 30 minutes to allow the test compounds to bind to PBP2.

-

-

Fluorescent Probe Addition and Incubation:

-

Add a fixed volume of the Bocillin™ FL working solution to all wells.

-

Incubate the plate for an additional 30-60 minutes at room temperature, protected from light, to allow the fluorescent probe to bind to any available PBP2.

-

-

Fluorescence Measurement:

-

Measure the fluorescence polarization or intensity of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 520 nm emission).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no PBP2" control) from all other readings.

-

Normalize the data by setting the fluorescence of the "no inhibitor" control to 100% binding and the fluorescence of a well with a saturating concentration of amdinocillin to 0% binding.

-

Plot the normalized fluorescence against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the fluorescent probe and Kd is the dissociation constant of the fluorescent probe for PBP2.

-

-

Alternative Methodologies for PBP2 Binding Affinity

SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[13][14] In an SPR experiment, PBP2 is immobilized on a sensor chip, and solutions containing amdinocillin or its metabolites are flowed over the surface.[13][15] The binding of the analyte to the immobilized PBP2 causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.[16] From the sensorgram, the association (kon) and dissociation (koff) rate constants can be determined, and the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[14] This method provides a more detailed kinetic profile of the binding interaction compared to endpoint assays.

ITC is a highly sensitive technique that directly measures the heat changes associated with a binding event.[1][8] In an ITC experiment, a solution of amdinocillin or its metabolite is titrated into a sample cell containing PBP2.[6][7] The heat released or absorbed upon binding is measured, allowing for the direct determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[1] ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the binding interaction.[1][6][7]

Data Interpretation and Comparative Analysis

The primary output of these assays will be a quantitative measure of binding affinity, such as Ki or KD. A lower Ki or KD value indicates a higher binding affinity.

| Compound | Assay Method | Binding Affinity (Ki or KD) |

| Amdinocillin | Competitive Binding | Expected in low nM to µM range |

| Amdinocillin Penicilloic Acid | Competitive Binding | Expected to be significantly higher (weaker affinity) or show no binding |

| Amdinocillin | SPR | Expected in low nM to µM range |

| Amdinocillin Penicilloic Acid | SPR | Expected to be significantly higher (weaker affinity) or show no binding |

| Amdinocillin | ITC | Expected in low nM to µM range |

| Amdinocillin Penicilloic Acid | ITC | Expected to be significantly higher (weaker affinity) or show no binding |

Expected Outcome: It is anticipated that the PBP2 binding affinity of the penicilloic acid metabolite of amdinocillin will be negligible. The hydrolysis of the β-lactam ring fundamentally alters the chemical structure, removing the electrophilic carbonyl group that is essential for the acylation of the active site serine in PBP2. The experimental data should confirm this hypothesis, demonstrating a stark contrast between the high affinity of the parent drug and the lack of affinity of its primary metabolite.

Conclusion: The Criticality of the Intact β-Lactam Ring

This technical guide has elucidated the metabolic pathway of amdinocillin and provided a detailed framework for assessing the PBP2 binding affinity of its metabolites. The central tenet of β-lactam antibiotic activity lies in the integrity of the β-lactam ring. Its hydrolytic cleavage, the primary metabolic fate of amdinocillin, is predicted to completely abrogate its ability to bind to PBP2. The experimental protocols outlined herein, particularly the fluorescently-labeled competitive binding assay, provide a robust and reliable means to empirically validate this fundamental principle of amdinocillin's structure-activity relationship. For researchers and drug development professionals, these methodologies are crucial for building a comprehensive understanding of the in vivo activity profile of amdinocillin and serve as a paradigm for the evaluation of other β-lactam antibiotics.

References

-

PubChem. Amdinocillin. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2024, June 14). What is AMDINOCILLIN PIVOXIL used for? [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of AMDINOCILLIN PIVOXIL? [Link]

-

PubChem. Pivmecillinam. National Center for Biotechnology Information. [Link]

-

Inxight Drugs. AMDINOCILLIN. National Center for Advancing Translational Sciences. [Link]

-

PubMed. (1995). Binding affinities of beta-lactam antibodies for penicillin-binding protein 2' in methicillin-resistant staphylococcus aureus. [Link]

-

Vollmer, W., et al. (2016). Site‐Specific Immobilization of the Peptidoglycan Synthase PBP1B on a Surface Plasmon Resonance Chip Surface. ChemBioChem, 17(23), 2256-2261. [Link]

-

PubMed. (2002). A surface plasmon resonance analysis of the interaction between the antibiotic moenomycin A and penicillin-binding protein 1b. [Link]

-

Johns Hopkins ABX Guide. (2022, October 17). Amdinocillin (Mecillinam). [Link]

-

Inxight Drugs. AMDINOCILLIN. National Center for Advancing Translational Sciences. [Link]

-

Neu, H. C. (1985). Amdinocillin: a novel penicillin. Antibacterial activity, pharmacology and clinical use. Pharmacotherapy, 5(1), 1–10. [Link]

-

Neu, H. C. (1983). Penicillin-binding proteins and role of amdinocillin in causing bacterial cell death. The American journal of medicine, 75(2A), 9–20. [Link]

-

JoVE. (2020, February 20). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. [Link]

-

Inxight Drugs. AMDINOCILLIN. National Center for Advancing Translational Sciences. [Link]

-

precisionFDA. AMDINOCILLIN. U.S. Food and Drug Administration. [Link]

-

Sanders, C. C., Sanders, W. E., Jr, Goering, R. V., & McCloskey, R. V. (1987). Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin. Antimicrobial agents and chemotherapy, 31(8), 1164–1168. [Link]

-

Patsnap Synapse. (2024, June 14). What is AMDINOCILLIN PIVOXIL used for? [Link]

-

Leski, T. A., & Tomasz, A. (2005). Role of penicillin-binding protein 2 (PBP2) in the antibiotic susceptibility and cell wall cross-linking of Staphylococcus aureus: evidence for the cooperative functioning of PBP2, PBP4, and PBP2A. Journal of bacteriology, 187(5), 1815–1824. [Link]

-

Pharmacy 180. Mecillinam (Amdinocillin) - Structure, Properties, uses, Synthesis. [Link]

-

ResearchGate. (2014). Postulated metabolic pathways of amoxicillin in human liver microsomes. [Link]

-

Charles River. Surface Plasmon Resonance (SPR) Assay. [Link]

-

Thermo Fisher Scientific. Penicillin-Binding Protein (PBP2/) Latex Agglutination Test. [Link]

-

Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Harvard Medical School. [Link]

-

Lee, T. K., et al. (2014). The transpeptidase PBP2 governs initial localization and activity of the major cell-wall synthesis machinery in E. coli. eLife, 3, e04383. [Link]

-

NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

-

Liu, Y., et al. (2022). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. Molecules, 27(23), 8563. [Link]

-

Leroy, A., Humbert, G., & Fillastre, J. P. (1981). Pharmacokinetics of mecillinam in health subjects. Current chemotherapy and infectious disease : proceedings of the 11th International Congress of Chemotherapy and the 19th Interscience Conference on Antimicrobial Agents and Chemotherapy, Boston, Massachusetts, U.S.A., 1-5 October, 1979, 1, 461–463. [Link]

-

ResearchGate. (2018). Schematic model summarizing the main metabolic consequences of amoxicillin resistance in E. coli. [Link]

Sources

- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]

- 5. Products of aminolysis and enzymic hydrolysis of the cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is AMDINOCILLIN PIVOXIL used for? [synapse.patsnap.com]

- 10. Amdinocillin (Mecillinam) | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. AMDINOCILLIN [drugs.ncats.io]

- 12. AMDINOCILLIN [drugs.ncats.io]

- 13. Site‐Specific Immobilization of the Peptidoglycan Synthase PBP1B on a Surface Plasmon Resonance Chip Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Stability of acetoxymethyl esters of penicillin derivatives

Technical Whitepaper: Stability Dynamics of Acetoxymethyl Esters in Penicillin Prodrug Design

Part 1: The Physicochemical Paradox

The clinical utility of penicillin derivatives is historically hampered by a fundamental physicochemical paradox: the carboxylic acid moiety essential for binding to Penicillin-Binding Proteins (PBPs) renders the molecule highly polar and ionized at physiological pH. This results in poor passive diffusion across the lipophilic gastrointestinal membrane, leading to low and erratic oral bioavailability.

The acetoxymethyl (AM) ester strategy represents a classic "soft drug" approach. By masking the carboxylic acid, we convert the hydrophilic parent drug into a lipophilic prodrug. However, this introduces a critical stability trade-off. The ester must be:

-

Chemically Stable enough to survive formulation, storage, and the acidic environment of the stomach.

-

Enzymatically Labile enough to undergo rapid, quantitative hydrolysis in the plasma to release the active pharmacophore before excretion.

This guide details the stability mechanics of these esters, providing a rigorous framework for their evaluation.

Part 2: Hydrolytic Degradation Mechanisms

Understanding the degradation pathways is not merely academic; it dictates the storage conditions and the toxicological profile of the formulation.

The Activation Pathway (Desired)

In vivo, non-specific plasma esterases attack the terminal ester bond. This is a cascade reaction. The initial hydrolysis yields a hydroxymethyl ester intermediate , which is chemically unstable. It spontaneously undergoes O-dealkylation to release formaldehyde and the active penicillin acid.

The Degradation Pathway (Undesired)

Two primary failure modes exist during storage:

-

Beta-Lactam Ring Opening: The classic penicillin degradation pathway. It is catalyzed by acid (protonation of the ring nitrogen) and base (nucleophilic attack on the carbonyl).[1] The AM ester functionality can influence this rate by altering the electron density of the bicyclic system.

-

Premature Ester Hydrolysis: Occurs in aqueous formulations, regenerating the parent drug before absorption, negating the prodrug advantage.

Visualizing the Kinetic Pathway The following diagram illustrates the competing pathways and the requisite activation step.

Figure 1: Kinetic pathways of acetoxymethyl penicillin esters. Green arrows indicate the desired bioactivation; red arrows indicate degradation.

Part 3: Experimental Methodology (Self-Validating Protocols)

To assess stability, one cannot simply "measure disappearance." A robust protocol must account for the simultaneous degradation of the prodrug and the appearance of the parent drug + degradation products.

Protocol A: pH-Rate Profile Determination (In Vitro)

Objective: Determine the pH of maximum stability (

Reagents:

-

Buffers (0.05 M): Acetate (pH 3.0–5.0), Phosphate (pH 6.0–7.5), Borate (pH 8.0–9.0). Critical: Maintain constant ionic strength (

) using KCl to prevent salt effects from skewing kinetic data. -

Internal Standard: Propylparaben (structurally distinct, stable).

Workflow:

-

Stock Prep: Dissolve AM ester in Acetonitrile (1 mg/mL). Keep on ice.

-

Initiation: Spike 50 µL stock into 10 mL pre-heated buffer (37°C or 25°C). Vortex for 5s.

-

Sampling: At

min, withdraw 200 µL. -

Quenching: Immediately add 200 µL cold Methanol/0.1% Formic Acid. This stops esterase activity (if present) and slows chemical hydrolysis.

-

Analysis: HPLC-UV (Method below).

Protocol B: Enzymatic Stability (Plasma Half-Life)

Objective: Verify rapid bioactivation.

Self-Validation Step: You must run a Heat-Inactivated Control . Boil plasma for 10 mins to denature enzymes. If the prodrug degrades in the active plasma but is stable in the boiled plasma, the mechanism is confirmed as enzymatic.

Workflow:

-

Matrix: Human plasma (pooled, heparinized), pre-equilibrated to 37°C.

-

Spike: Add prodrug to reach 10 µM concentration. Avoid >1% organic solvent to prevent enzyme inhibition.

-

Sampling: Aggressive sampling required (

min) due to rapid half-life. -

Extraction: Protein precipitation with Acetonitrile (1:3 ratio). Centrifuge at 10,000g for 5 min. Inject supernatant.

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm,

mm. -

Mobile Phase: Gradient. A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

0-2 min: 5% B

-

2-10 min: 5% -> 60% B (Elutes polar parent, then non-polar ester)

-

-

Detection: 220 nm (Amide bond) and 254 nm (Phenyl group if Pen V/G).

Part 4: Data Presentation & Comparative Analysis

The stability of AM esters is heavily influenced by the steric hindrance around the ester bond. While simple acetoxymethyl esters hydrolyze rapidly, adding steric bulk (e.g., pivaloyloxymethyl) tunes this rate.

Table 1: Comparative Half-Lives (

| Derivative Type | Structure (R-Group) | Stability Ratio (Chem/Enz) | ||

| Acetoxymethyl | 20 - 40 min | < 1 min | > 20 (Highly Labile) | |

| Pivaloyloxymethyl | 150 - 200 min | 5 - 10 min | ~20 (Optimal) | |

| Bacampicillin | Ethoxycarbonyloxyethyl | > 500 min | 10 - 15 min | > 50 (Very Stable) |

| Parent Penicillin | (Free Acid) | > 24 hours | Stable* | N/A |

*Parent penicillin is stable to esterases but susceptible to renal clearance.

Key Insight: The simple acetoxymethyl ester (row 1) often hydrolyzes too fast chemically (20-40 min in buffer), making formulation difficult. This explains why commercial prodrugs (like Pivampicillin) use the pivaloyl group—it provides steric protection against chemical hydrolysis (shelf stability) while remaining susceptible to enzymatic attack.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for kinetic stability assessment.

References

-

Bundgaard, H. (1985). Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities. Elsevier Science.

-

Nielsen, N. M., & Bundgaard, H. (1988).[2] Glycolamide esters as biolabile prodrugs of carboxylic acid agents: Synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences.

-

Ferres, H. (1980). Pro-drugs of beta-lactam antibiotics. Drugs of Today.

-

Daugs, E. D., & Hageman, M. J. (2008). Prodrugs: Challenges and Rewards. Springer.[3][4] (Reference for pivaloyloxymethyl stability kinetics).

-

Lovering, A. M., et al. (1985). The pharmacokinetics of talampicillin in human subjects. Journal of Antimicrobial Chemotherapy. (Provides in vivo hydrolysis data).

Sources

- 1. accesson.kr [accesson.kr]

- 2. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

Spectrum of Activity for Novel Amdinocillin Esters: A Technical Guide

Part 1: Executive Summary

The resurgence of amdinocillin (mecillinam) , driven by the 2024 FDA approval of its prodrug pivmecillinam (Pivya) for uncomplicated urinary tract infections, has renewed interest in the "novel" class of amidinopenicillin esters. Unlike traditional beta-lactams that target PBP1 or PBP3, amdinocillin and its esters specifically target Penicillin-Binding Protein 2 (PBP2) .[1][2][3]

This guide analyzes the spectrum of activity for amdinocillin esters—specifically pivmecillinam and bacmecillinam —highlighting their unique mechanism, stability against extended-spectrum beta-lactamases (ESBLs), and synergistic potential.[1] It serves as a blueprint for researchers investigating these compounds as carbapenem-sparing alternatives.

Part 2: Chemical Basis & Mechanism of Action

The Prodrug Strategy

Amdinocillin itself has poor oral bioavailability (<10%).[1] To overcome this, "novel" esters were developed by esterifying the C3 carboxyl group. These prodrugs are lipophilic, allowing rapid gastrointestinal absorption before being hydrolyzed by non-specific esterases in the blood/tissue to release the active drug.

-

Bacmecillinam: 1-ethoxycarbonyloxyethyl ester (historically demonstrated higher bioavailability but less commercially prevalent).[1]

PBP2 Targeting & The "Round Cell" Phenomenon

While most beta-lactams (e.g., cephalosporins) bind PBP3 (causing filamentation), amdinocillin binds PBP2.[1] PBP2 is essential for the elongation of the rod shape in Gram-negative bacteria.[6] Inhibition leads to the formation of spherical, osmotically fragile cells ("round cells") rather than filaments, eventually causing lysis.

Mechanism Visualization

The following diagram illustrates the conversion of the ester prodrug to the active metabolite and its subsequent inhibition of the elongasome complex.

Caption: Pathway of amdinocillin ester activation and specific inhibition of the bacterial elongasome via PBP2 binding.[1][3]

Part 3: Spectrum of Activity[2]

The spectrum of amdinocillin esters is strictly Gram-negative, with a unique profile that differentiates it from other penicillins.[1]

Quantitative Activity Profile (MIC Distributions)

The following table summarizes the activity of the active metabolite (amdinocillin) released from these esters against key pathogens.

| Organism | Susceptibility Status | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Clinical Relevance |

| Escherichia coli | Highly Susceptible | 0.12 - 0.25 | 0.5 - 1.0 | Primary target; includes ESBL/AmpC strains.[1] |

| Klebsiella pneumoniae | Variable / Susceptible | 0.5 - 1.0 | 4.0 - 16.0 | Generally susceptible, but MICs are higher than E.[1] coli. |

| Enterobacter spp. | Susceptible | 0.25 | 1.0 | Good activity; stable against chromosomal AmpC. |

| Citrobacter spp. | Susceptible | 0.25 | 2.0 | High activity against C. koseri and C. freundii. |

| Proteus mirabilis | Variable | 1.0 | >16.0 | Wild-type often susceptible; acquired resistance common.[1] |

| Pseudomonas aeruginosa | Resistant | >64 | >128 | Intrinsic resistance (efflux + low PBP2 affinity).[1] |

| Enterococcus spp. | Resistant | >128 | >128 | Intrinsic resistance (PBP mismatch).[1] |

| Staphylococcus saprophyticus | Susceptible (Urine) | 4.0 | 8.0 | Unique among Gram-positives; clinically relevant in UTI.[1] |

Stability Against Beta-Lactamases

Amdinocillin exhibits high stability against hydrolysis by many beta-lactamases, a key feature of its "novel" utility in the modern era.[1]

-

ESBLs (CTX-M, TEM, SHV): Amdinocillin is stable against hydrolysis by many ESBLs.[1] However, high inoculum effects can be observed.

-

AmpC: Highly stable against AmpC beta-lactamases.[1]

-

Carbapenemases: Generally hydrolyzed by carbapenemases (NDM, KPC, OXA-48), though some isolates remain susceptible depending on the specific enzyme variant and expression level.[1]

Synergy (PBP2 + PBP3)

One of the most potent applications of amdinocillin esters is in combination therapy.

-

Mechanism: Simultaneous inhibition of PBP2 (amdinocillin) and PBP3 (e.g., ceftazidime, aztreonam) prevents both elongation and septation.[1]

-

Result: The bacteria cannot elongate or divide, leading to rapid lysis at concentrations far below the MIC of either drug alone.

Part 4: Experimental Protocols

To validate the activity of novel esters, researchers must employ specific protocols that account for the prodrug nature and the specific PBP2 phenotype.

Protocol 1: In Vitro Hydrolysis & Bioactivation Assay

Purpose: To verify the conversion rate of novel esters (e.g., bacmecillinam) to active amdinocillin in plasma.

-

Preparation: Dissolve the ester (1 mg/mL) in DMSO.

-

Incubation: Spike human or murine plasma (pooled) with the ester solution to a final concentration of 10 µM. Incubate at 37°C.

-

Sampling: Aliquot 100 µL samples at t=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add 300 µL ice-cold acetonitrile containing an internal standard (e.g., warfarin) to precipitate proteins.[1]

-

Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS monitoring the transition of the ester (parent) and amdinocillin (product).[1]

-

Calculation: Plot % remaining of parent vs. time to determine half-life (

).[1]

Protocol 2: Synergy Checkerboard Assay (PBP2 + PBP3)

Purpose: To quantify synergistic activity between amdinocillin and PBP3 inhibitors (e.g., Aztreonam).[1]

-

Plate Setup: Use a 96-well microtiter plate.

-

Gradient:

-

Inoculum: Prepare a 0.5 McFarland suspension of E. coli (ESBL strain) and dilute 1:100 into cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubation: Add 100 µL inoculum to wells. Incubate 18-24h at 35°C.

-

Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

-

Interpretation: FICI ≤ 0.5 indicates Synergy .[1]

-

Part 5: Pharmacokinetics & Comparative Data[1]

The choice of ester significantly impacts the pharmacokinetic profile. While pivmecillinam is the standard, bacmecillinam has demonstrated superior bioavailability in historical head-to-head studies.[1]

| Parameter | Pivmecillinam (400mg) | Bacmecillinam (400mg) |

| Bioavailability (F) | ~60-70% | ~80-90% |

| Tmax | 1.0 - 1.5 hours | 0.5 - 1.0 hours |

| Cmax (Active Drug) | 2.5 - 3.0 mg/L | 4.0 - 5.0 mg/L |

| Urinary Recovery | ~45% | ~55% |

| Metabolic Byproducts | Pivalic acid (carnitine depletion risk) | Acetaldehyde, Ethanol, CO2 |

Metabolic Pathway Diagram

The hydrolysis of these esters releases different byproducts, which is critical for long-term safety assessments (e.g., pivalate-induced carnitine depletion).[1]

Caption: Comparative metabolic degradation pathways of pivmecillinam and bacmecillinam, highlighting the pivalate safety risk.

References

-

Fuchs, F., & Hamprecht, A. (2019). Results from a Prospective In Vitro Study on the Mecillinam (Amdinocillin) Susceptibility of Enterobacterales. Antimicrobial Agents and Chemotherapy, 63(4).[1] Link

-

Josefsson, K., et al. (1982). Pharmacokinetics of bacmecillinam and pivmecillinam in volunteers. European Journal of Clinical Pharmacology, 23(3), 249–252.[1] Link

-

Neu, H. C. (1983). Amdinocillin: A Novel Penicillin.[1][4] Antibacterial Activity, Pharmacology and Clinical Use.[2][3][7][8][9][10][11][12][13][14] The American Journal of Medicine, 75(2A), 1-100.[1] Link

-

Tybring, L., & Melchior, N. H.[1] (1975). Mecillinam (FL 1060), a 6beta-amidinopenicillanic acid derivative: bactericidal action and synergy in vitro.[1][15] Antimicrobial Agents and Chemotherapy, 8(3), 271–276.[1][15] Link

-

FDA Drug Approval Database. (2024). Pivya (pivmecillinam) tablets approval history.[1] Link[1]

-

Dewar, R. B., et al. (2019). Pivmecillinam: Mechanism of Action, Adverse Effects and Dosage. Urology Textbook. Link

Sources

- 1. Pivmecillinam - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Activity of mecillinam alone and in combination with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Results from a Prospective In Vitro Study on the Mecillinam (Amdinocillin) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. urology-textbook.com [urology-textbook.com]

- 12. pharmacytimes.com [pharmacytimes.com]

- 13. foamid.com [foamid.com]

- 14. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]

- 15. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of amdinocillin (mecillinam) - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Pharmacological and Toxicological Analysis of Methylacetate and Pivoxil Ester Prodrugs

Executive Summary

The use of ester prodrugs is a cornerstone strategy in drug development, employed to overcome limitations in the physicochemical and pharmacokinetic properties of parent drug molecules, such as poor solubility or low bioavailability.[1][2] Among the various ester promoieties utilized, methylacetate and pivoxil (pivaloyloxymethyl) esters represent two distinct approaches with profoundly different pharmacological and toxicological implications. This technical guide provides an in-depth analysis of these differences, moving beyond the primary goal of active drug release to scrutinize the metabolic fate and inherent risks associated with their respective leaving groups. We will explore the bioactivation pathways, the generation of toxic metabolites—methanol and pivalic acid—and their subsequent physiological impact. Furthermore, this guide furnishes detailed experimental workflows and protocols essential for the preclinical evaluation of such prodrugs, offering researchers a comprehensive framework for informed candidate selection and development.

The Foundational Role of Ester Prodrugs in Drug Design

A prodrug is a pharmacologically inactive derivative of an active drug that undergoes biotransformation in vivo to release the active pharmaceutical ingredient.[3][4] This strategy is not a salvage operation but a deliberate design choice made at the early stages of development to optimize a drug candidate's profile.[1]

Rationale for the Prodrug Approach

The primary objective of prodrug design is to surmount specific biopharmaceutical and pharmacokinetic challenges.[1] These include:

-

Enhancing Bioavailability: Improving absorption across the gastrointestinal tract by masking polar functional groups, thereby increasing lipophilicity.[5]

-

Improving Solubility: Attaching polar promoieties to increase aqueous solubility for parenteral formulations.[6]

-

Site-Specific Delivery: Designing prodrugs that are activated by enzymes concentrated in the target tissue, thereby increasing efficacy and reducing systemic toxicity.[6]

-

Prolonging Duration of Action: Creating ester prodrugs for depot injections that slowly release the active drug over time.[7]

Ester linkages are particularly favored due to the ubiquitous presence of esterase enzymes throughout the body—in the liver, intestine, plasma, and red blood cells—which can efficiently hydrolyze the ester and liberate the parent drug.[2][8]

The Pivoxil Ester Strategy: Efficacy at the Cost of Carnitine

Pivoxil esters, such as those used in antibiotics like cefditoren pivoxil and pivampicillin, are well-established tools for enhancing the oral absorption of poorly permeable drugs.[9][10] Their success is predicated on rapid hydrolysis during or after absorption.

Bioactivation and the Fate of Pivalic Acid

Upon administration, pivoxil ester prodrugs are absorbed and subsequently cleaved by carboxylesterases (CES), primarily located in the intestinal mucosa and liver, to yield the active drug, formaldehyde, and pivalic acid (also known as 2,2-dimethylpropanoic acid).[10][11][12][13] While the active drug exerts its therapeutic effect, the pivalic acid byproduct enters a unique metabolic pathway with significant toxicological implications.[10]

Pivalic acid is poorly metabolized and is instead detoxified by conjugation with L-carnitine to form pivaloylcarnitine.[14][15] This conjugate is then readily excreted in the urine.[10]

Pharmacological Consequence: Carnitine Depletion

The continuous excretion of pivaloylcarnitine can deplete the body's total carnitine pool.[14] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical step in energy production. The excessive loss of carnitine can lead to hypocarnitinemia, a condition with symptoms that include severe hypoglycemia, encephalopathy, and muscle weakness.[10] This risk is particularly pronounced in vulnerable populations such as infants, individuals with chronic renal disease, or patients on long-term therapy with pivalate-generating prodrugs.[10]

Animal models have demonstrated this toxicity, with dogs exhibiting skeletal muscle disorders after high-dose administration of pivalic acid, a phenomenon not observed in rats, highlighting species-specific differences in metabolism and sensitivity.[15]

The Methylacetate Ester Strategy: A Pathway to Systemic Acidosis

The use of a methyl ester as a promoiety is a chemically simpler approach. However, its metabolic pathway introduces byproducts with well-documented and severe toxicities.

Bioactivation and the Release of Methanol

Hydrolysis of a methylacetate ester prodrug by esterases releases the active drug and one molecule of methanol.[16] While the parent drug proceeds to its target, the methanol molecule enters the liver for metabolic processing. Methanol itself possesses a relatively low toxicity, primarily causing mild CNS depression similar to ethanol.[16][17] The grave danger arises from its metabolites.[18][19]

The Metabolic Cascade to Formic Acid

In the liver, methanol is oxidized by alcohol dehydrogenase (ADH) to formaldehyde.[17][18] Formaldehyde is a highly reactive and cytotoxic compound, but it is rapidly converted by aldehyde dehydrogenase (ALDH) to formic acid, with a half-life of only 1-2 minutes.[16] The rate-limiting step is the initial conversion of methanol, allowing formic acid to accumulate.[17]

Pharmacological Consequence: Formic Acid-Induced Toxicity